3-Cyclobutyl-2-methyl-3-oxopropanenitrile
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Overview
Description
3-Cyclobutyl-2-methyl-3-oxopropanenitrile is an organic compound with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol . This compound is characterized by a cyclobutyl ring attached to a nitrile group and a ketone functional group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutyl-2-methyl-3-oxopropanenitrile typically involves the reaction of cyclobutylmethyl ketone with a nitrile source under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the ketone, followed by the addition of a nitrile source like acetonitrile. The reaction is usually carried out in an aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Cyclobutyl-2-methyl-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.
Substitution: Nucleophilic substitution reactions can replace the nitrile or ketone groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Primary amines, secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Cyclobutyl-2-methyl-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Cyclobutyl-2-methyl-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The nitrile and ketone groups can participate in various biochemical reactions, potentially affecting enzyme activity, protein function, and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
3-Cyclobutyl-3-oxopropanenitrile: Similar in structure but lacks the methyl group.
Cyclobutylmethyl ketone: Contains the cyclobutyl and ketone groups but lacks the nitrile group.
2-Methyl-3-oxopropanenitrile: Contains the methyl and nitrile groups but lacks the cyclobutyl ring.
Uniqueness
3-Cyclobutyl-2-methyl-3-oxopropanenitrile is unique due to the presence of both the cyclobutyl ring and the nitrile group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C8H11NO |
---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
3-cyclobutyl-2-methyl-3-oxopropanenitrile |
InChI |
InChI=1S/C8H11NO/c1-6(5-9)8(10)7-3-2-4-7/h6-7H,2-4H2,1H3 |
InChI Key |
YXCURCZYFBCFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)C(=O)C1CCC1 |
Origin of Product |
United States |
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